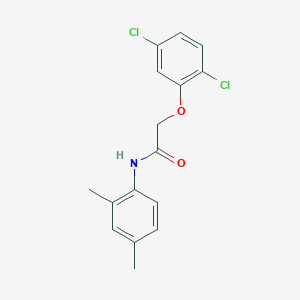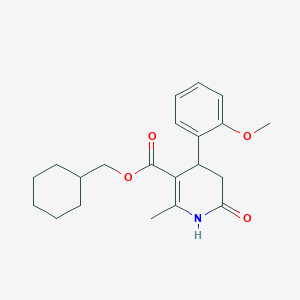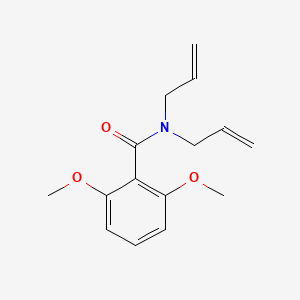
2-(2,5-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has garnered interest in various scientific studies. Its molecular structure and properties have been extensively analyzed to understand its potential applications and behavior in different contexts.
Synthesis Analysis
The synthesis of compounds related to this compound involves specific reactions and conditions. For instance, the synthesis of similar compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide involves extensive spectroscopic investigations and quantum chemical calculations (Arjunan et al., 2012).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, has been analyzed using methods like X-ray crystallography. These studies reveal important details about bond orientations and intermolecular interactions, such as N—H⋯O hydrogen bonding (Gowda et al., 2009).
Chemical Reactions and Properties
Research on similar acetamides has focused on understanding their chemical reactions and properties. For example, studies on the structure and molecular docking analysis of related compounds provide insights into their reactivity and potential interactions with other molecules (Sharma et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including their thermodynamic and vibrational characteristics, have been examined using techniques like density functional theory (DFT) and Fourier-transform infrared spectroscopy (FTIR) (Choudhary et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, such as molecular electrostatic potential and electronic exchange interactions, is crucial. Natural bond orbital (NBO) analysis and other computational methods have been employed to study these aspects in similar acetamides (Choudhary et al., 2014).
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-6-14(11(2)7-10)19-16(20)9-21-15-8-12(17)4-5-13(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLORNXRTHBXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)
![N-[2-(aminocarbonyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5611398.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5611400.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}propan-1-ol](/img/structure/B5611405.png)


![8-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611440.png)

![1-cyclopropyl-4-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5611457.png)
![4-{4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5611462.png)
![3-methoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5611465.png)
